molecular formula C9H8ClN3 B2989546 4-benzyl-3-chloro-4H-1,2,4-triazole CAS No. 1019031-93-6

4-benzyl-3-chloro-4H-1,2,4-triazole

Cat. No.: B2989546
CAS No.: 1019031-93-6
M. Wt: 193.63
InChI Key: NAVQHWPEKVOZQS-UHFFFAOYSA-N
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Description

4-benzyl-3-chloro-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the fourth position and a chlorine atom at the third position of the triazole ring. The molecular formula of this compound is C9H8ClN3, and it has a molecular weight of 193.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-chloro-4H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylamine with 3-chloro-1,2,4-triazole in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-3-chloro-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-benzyl-3-amino-4H-1,2,4-triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-3-amino-4H-1,2,4-triazole
  • 4-benzyl-3-methyl-4H-1,2,4-triazole
  • 4-benzyl-3-phenyl-4H-1,2,4-triazole

Uniqueness

4-benzyl-3-chloro-4H-1,2,4-triazole is unique due to the presence of the chlorine atom at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-benzyl-3-chloro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-12-11-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVQHWPEKVOZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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